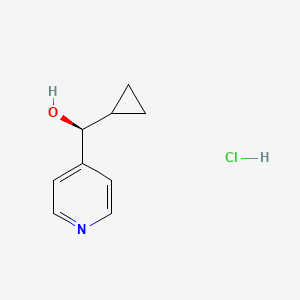

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride

Description

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a chiral organic compound featuring a cyclopropyl group attached to a pyridin-4-yl moiety, with a methanol group and a hydrochloride salt. This compound is structurally characterized by:

Properties

IUPAC Name |

(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURNDQAZTDOHEA-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=NC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Attachment to Pyridin-4-yl Ring: The cyclopropyl group is then attached to the pyridin-4-yl ring through a nucleophilic substitution reaction.

Methanol Linkage: The methanol group is introduced via a reduction reaction, where a suitable precursor is reduced to form the methanol linkage.

Hydrochloride Addition: Finally, the hydrochloride group is added through a simple acid-base reaction, where the compound is treated with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

*Inferred formula (C9H11NO + HCl); †Calculated based on formula.

Functional Group and Solubility Analysis

- Methanol vs. However, the hydrochloride salt in both compounds ensures improved aqueous solubility relative to their free bases .

- Pyridine Substitution: The pyridin-4-yl group in the target compound differs from the 4-amino-pyridin-2-yl group in (4-Aminopyridin-2-yl)methanol hydrochloride. Positional and electronic differences influence binding affinity in biological systems, with pyridin-4-yl favoring planar interactions .

- Cyclopropyl Modifications: Compounds like [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride introduce additional amino groups, altering steric and electronic profiles. The target compound’s simpler cyclopropyl-pyridinyl structure may offer better metabolic stability compared to bulkier analogs .

Biological Activity

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its interactions with various biomolecules, pharmacokinetic properties, and therapeutic applications.

This compound has the chemical formula C₉H₁₂ClNO and is classified under various chemical categories due to its structural features. Its molecular structure is significant for its biological activity, particularly in targeting specific receptors or enzymes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential PDE10A inhibition | |

| Antimicrobial | Antibacterial and antifungal effects observed | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: PDE10A Inhibition

A study focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications significantly improved potency against PDE10A. The introduction of cyclopropyl groups enhanced binding affinity and selectivity, suggesting that this compound may also exhibit similar properties .

Case Study: Antimicrobial Properties

In vitro tests on related alkaloids have shown promising antibacterial activity against several strains of bacteria. Although specific studies on this compound are lacking, the structural similarities imply potential efficacy against microbial pathogens .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although detailed pharmacokinetic data is not widely available for this specific compound, related cyclopropyl derivatives have demonstrated variable bioavailability and clearance rates depending on structural modifications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-Cyclopropyl(pyridin-4-yl)methanol hydrochloride, and how is stereochemical integrity maintained?

The synthesis typically involves cyclopropanation of a pyridine-derived intermediate. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using diazo compounds or via alkylation with cyclopropyl halides under basic conditions. Stereochemical control is achieved using chiral catalysts (e.g., transition-metal complexes) or chiral auxiliaries during key steps like cyclopropane ring formation. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for confirming the structural and enantiomeric purity of this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the cyclopropyl and pyridine moieties. The cyclopropyl protons typically appear as distinct multiplet signals between δ 0.5–2.0 ppm.

- Chiral HPLC : A Chiralpak® column with a hexane/isopropanol mobile phase can resolve enantiomers, with retention times validated against racemic mixtures.

- X-ray Crystallography : SHELXL software is employed for crystal structure refinement, particularly to confirm the (S)-configuration and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data between computational models and experimental results for this compound?

Discrepancies often arise from solvent effects, crystal packing forces, or protonation states. To resolve these:

- Perform DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM for methanol) to simulate NMR shifts.

- Compare experimental X-ray bond lengths/angles with optimized geometries from computational models.

- Use variable-temperature NMR to assess dynamic effects influencing spectral assignments .

Q. What reaction conditions minimize racemization during the synthesis of the S-enantiomer?

- Low Temperatures : Conduct cyclopropanation and deprotection steps below 0°C to reduce thermal racemization.

- Mild Bases : Use non-nucleophilic bases (e.g., DBU) to avoid epimerization during salt formation.

- In Situ Monitoring : Employ real-time chiral HPLC to detect early-stage racemization and adjust conditions accordingly .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Hydrolysis : The cyclopropane ring is susceptible to acid-catalyzed ring-opening. Store at pH 6–8 in anhydrous environments.

- Oxidation : The pyridine moiety may oxidize under light; use amber vials and inert atmospheres (N).

- Analytical Monitoring : LC-MS identifies degradation products like pyridin-4-ylmethanol or cyclopropane-opened aldehydes. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the cyclopropyl group in binding pockets.

- Pharmacophore Modeling : Highlight hydrogen-bond acceptors (pyridine N) and hydrophobic regions (cyclopropane) for QSAR studies .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported solubility data for this compound?

- Method Standardization : Use USP-type solubility assays (e.g., shake-flask method in PBS pH 7.4) to ensure reproducibility.

- Particle Size Control : Micronize the compound to <10 µm to avoid kinetic solubility artifacts.

- Cross-Validate : Compare results from UV/Vis, NMR (qNMR), and gravimetric analysis to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.